The compound H-D-Lys-D-Dab(3R-OH)-D-Dab-Gly-Orn-D-Pro-D-Phe(2-F)-D-Lys-Arg(2,3-dehydro)-OH is a synthetic peptide that exhibits potential biological activity, particularly as an antagonist of bradykinin. This compound is classified within a broader category of peptides that are designed to modulate physiological responses by interacting with specific receptors in the body.
This compound is synthesized through advanced peptide synthesis techniques, often utilizing solid-phase synthesis methods. The specific sequence of amino acids in this peptide suggests its potential for therapeutic applications, particularly in the modulation of pain and inflammatory responses.
The compound falls under the classification of peptide therapeutics and specifically targets the bradykinin receptor pathways. Its design incorporates various amino acid modifications that enhance its stability and efficacy compared to naturally occurring peptides.
The synthesis of H-D-Lys-D-Dab(3R-OH)-D-Dab-Gly-Orn-D-Pro-D-Phe(2-F)-D-Lys-Arg(2,3-dehydro)-OH typically employs solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid support.
The molecular structure of H-D-Lys-D-Dab(3R-OH)-D-Dab-Gly-Orn-D-Pro-D-Phe(2-F)-D-Lys-Arg(2,3-dehydro)-OH consists of a sequence of amino acids linked by peptide bonds. The presence of non-standard amino acids such as D-amino acids and 2,3-dehydroarginine enhances its stability and biological activity.
The compound can undergo various chemical reactions typical for peptides, including hydrolysis and oxidation. These reactions can impact its stability and biological activity.
The mechanism of action for H-D-Lys-D-Dab(3R-OH)-D-Dab-Gly-Orn-D-Pro-D-Phe(2-F)-D-Lys-Arg(2,3-dehydro)-OH primarily involves binding to bradykinin receptors, thereby inhibiting their activity. This action can reduce pain sensation and inflammation by blocking the effects of bradykinin, a potent vasodilator involved in inflammatory processes.
Studies have shown that modifications in the peptide structure can significantly enhance binding affinity and receptor selectivity, making it a promising candidate for further therapeutic development.
H-D-Lys-D-Dab(3R-OH)-D-Dab-Gly-Orn-D-Pro-D-Phe(2-F)-D-Lys-Arg(2,3-dehydro)-OH has potential applications in:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: